2,3',4,4',5-Pentachlorodiphenyl ether

Overview

Description

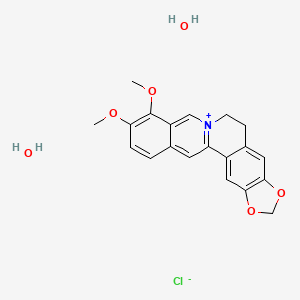

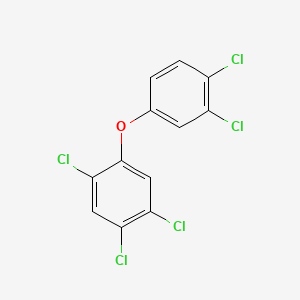

2,3’,4,4’,5-Pentachlorodiphenyl ether is a chemical compound with the CAS number 60123-65-1 . It is used as a certified reference material .

Molecular Structure Analysis

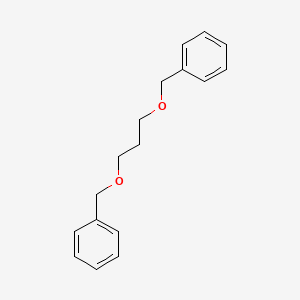

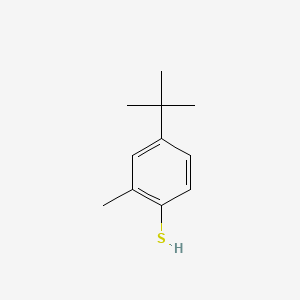

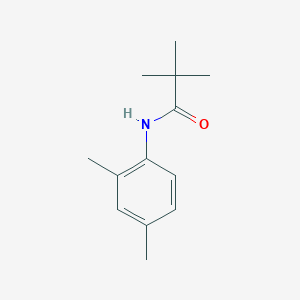

The molecular formula of 2,3’,4,4’,5-Pentachlorodiphenyl ether is C12H5Cl5O . It has an average mass of 342.432 Da and a monoisotopic mass of 339.878296 Da .Physical And Chemical Properties Analysis

2,3’,4,4’,5-Pentachlorodiphenyl ether has a density of 1.6±0.1 g/cm3, a boiling point of 365.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 58.7±3.0 kJ/mol, and it has a flash point of 129.8±28.0 °C . The compound has a molar refractivity of 77.2±0.3 cm3 .Scientific Research Applications

Identification and Quantification in Commercial Products

- 2,3',4,4',5-Pentachlorodiphenyl ether has been identified and quantified in commercial flame-retardant products like Bromkal 70-5DE. Gas chromatography was used to determine its presence along with other congeners in these products (Sjödin et al., 1998).

Toxicological Significance in Aquatic Life

- Studies have shown that polychlorinated diphenyl ethers (PCDEs), including the 2,3',4,4',5-Pentachlorodiphenyl ether, are present in aquatic environments and can have toxic effects on fish, such as early life-stage mortalities in species like Japanese medaka (Metcalfe et al., 1997).

Impact on Mammalian Thyroid Hormone Levels

- The effects of maternal exposure to chlorinated diphenyl ethers, including 2,3',4,4',5-Pentachlorodiphenyl ether, have been investigated on thyroid hormone concentrations in both maternal and juvenile rats, demonstrating potential endocrine-disrupting effects (Rosiak et al., 1997).

Degradation and Formation of Toxic By-products

- Research has explored the degradation of similar compounds in chlorinated water, which could have implications for understanding the environmental degradation pathways of 2,3',4,4',5-Pentachlorodiphenyl ether (Canosa et al., 2005).

Neurotoxicity Studies

- Studies on polychlorinated diphenyl ether congeners, including the 2,3',4,4',5-Pentachlorodiphenyl ether, have investigated their effects on neuronal calcium homeostasis and protein kinase C translocation in vitro, providing insights into potential neurotoxic effects (Kodavanti et al., 1996).

Photodecomposition and Environmental Fate

- Research on the photoreactions and photodecomposition of chlorinated diphenyl ethers, including 2,3',4,4',5-Pentachlorodiphenyl ether, helps in understanding their environmental fate and the formation of by-products under exposure to light (Choudhry et al., 1977).

Exposure in Occupational Settings

- The presence of 2,3',4,4',5-Pentachlorodiphenyl ether and other congeners has been studied in blood samples from workers in specific industries, highlighting potential occupational exposures and health risks (Sjödin et al., 1999).

Isolation and Characterization in Industrial By-products

- Techniques for isolating and characterizing hydroxynonachlorodiphenyl ethers and other related compounds from industrial by-products like pentachlorophenol have been developed, aiding in the detection and analysis of such compounds in the environment (Deinzer et al., 1978; Deinzer et al., 1979).

Safety And Hazards

2,3’,4,4’,5-Pentachlorodiphenyl ether is harmful if swallowed, absorbed through the skin, or inhaled . It is irritating to the skin and eyes and may cause kidney and liver damage . It is also a possible cancer hazard . Safety measures include using personal protective equipment, ensuring good ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name |

1,2,4-trichloro-5-(3,4-dichlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAVUGAGYOBXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208873 | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3',4,4',5-Pentachlorodiphenyl ether | |

CAS RN |

60123-65-1 | |

| Record name | PCDE 118 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60123-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060123651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5-PENTACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIA7U28HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Polychlorinated diphenyl ethers (PCDEs) have been identified as by‐products formed in the synthesis of chlorinated phenols. Analytical surveys have shown that PCDE residues …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)

![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)